![molecular formula C23H26BrN5O2S B3018731 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-48-0](/img/no-structure.png)

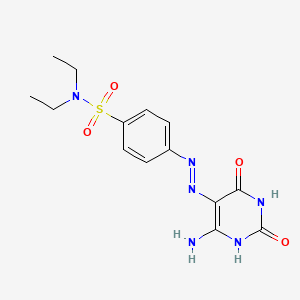

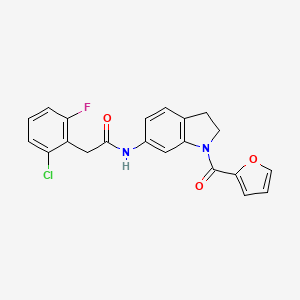

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26BrN5O2S and its molecular weight is 516.46. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Notably, derivatives of this core structure, such as 1a and 1b , demonstrated good antimicrobial potential .

Bromodomain and Extra-Terminal (BET) Inhibition

Efforts to develop novel BET bromodomain inhibitors led to the elaboration of a simple pyridone core, which includes our compound. These inhibitors target epigenetic regulators and have implications in cancer therapy and other diseases .

Cathepsin G Inhibition

X-ray crystallographic structures guided the elaboration of this compound, resulting in a potent inhibitor that is over 100-fold selective for cathepsin G. Cathepsin G plays a role in inflammation and immune responses, making this inhibition relevant for therapeutic interventions .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Researchers have explored the physicochemical properties of this compound and its derivatives. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .

Combustible Solids and Safety Considerations

As a solid compound, it falls under combustible solids (Storage Class Code 11). Researchers must handle it with care and consider safety precautions. The compound’s safety profile includes warnings related to acute oral toxicity (Hazard Classifications: Acute Tox. 4 Oral) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, oxidation, and substitution reactions.", "Starting Materials": [ "4-pyridin-2-ylpiperazine", "1-bromo-6-chlorohexane", "2-mercaptoquinazolin-4-one", "Sodium hydride", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol by reacting 4-pyridin-2-ylpiperazine with 1-bromo-6-chlorohexane in the presence of sodium hydride.", "Step 2: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by oxidizing 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol with hydrogen peroxide in the presence of sulfuric acid.", "Step 3: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by reacting 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with acetic anhydride in the presence of triethylamine.", "Step 4: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid by hydrolyzing 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with water.", "Step 5: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate by reacting 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid with sulfuric acid.", "Step 6: Synthesis of 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one by reacting 2-mercaptoquinazolin-4-one with 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate in the presence of sodium borohydride.", "Step 7: Synthesis of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one with bromine in the presence of chloroform and triethylamine." ] } | |

CAS-Nummer |

422288-48-0 |

Produktname |

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |

Molekularformel |

C23H26BrN5O2S |

Molekulargewicht |

516.46 |

IUPAC-Name |

6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32) |

InChI-Schlüssel |

AZYJPSPPADXKDY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

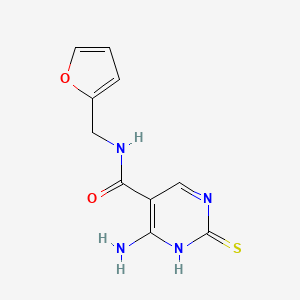

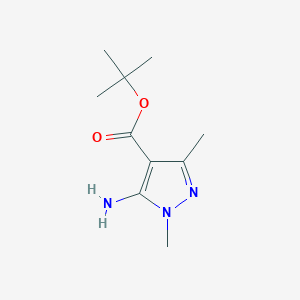

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)